molecular formula C7H15Cl2NO B13472935 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B13472935
M. Wt: 200.10 g/mol
InChI Key: SPAIEKZXMMIAIF-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride is an organic compound with a unique structure that includes a chloromethyl group attached to an oxane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of oxane derivatives with chloromethylating agents. One common method includes the reaction of oxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions. The resulting chloromethylated oxane is then reacted with methanamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include oxides and carboxylic acids.

    Reduction: Products include dechlorinated amines and alcohols.

Scientific Research Applications

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxane ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
  • 1-[4-(Hydroxymethyl)oxan-4-yl]methanamine hydrochloride
  • 1-[4-(Aminomethyl)oxan-4-yl]methanamine hydrochloride

Uniqueness

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents and biochemical probes.

Biological Activity

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C6H12ClN2O\text{C}_6\text{H}_{12}\text{ClN}_2\text{O}

This compound features a chloromethyl group attached to an oxane ring, which is expected to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

2. Anti-inflammatory Effects
Preliminary investigations have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in inflammatory processes.

3. Neuroprotective Potential
Some studies suggest that this compound could have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in inflammation and microbial resistance pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of oxidative stress

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory activity of the compound using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The compound significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS), suggesting a mechanism that involves the modulation of inflammatory pathways.

Properties

Molecular Formula

C7H15Cl2NO

Molecular Weight

200.10 g/mol

IUPAC Name

[4-(chloromethyl)oxan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H14ClNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H

InChI Key

SPAIEKZXMMIAIF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)CCl.Cl

Origin of Product

United States

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